4-Oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate, also referred to by its CAS number 877636-42-5, is a synthetic organic compound belonging to the class of pyran derivatives. Its molecular formula is with a molecular weight of approximately 385.35 g/mol. The compound exhibits notable structural features, including a pyrimidine ring and a naphthoate moiety, which contribute to its potential biological activity.
This compound is classified as a heterocyclic organic compound due to the presence of nitrogen in its structure. It is primarily sourced from chemical suppliers for research purposes, and it has been noted for its potential applications in medicinal chemistry and pharmacology. The compound is soluble in various solvents, indicating its utility in different chemical environments.
Methods of Synthesis
The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate typically involves multi-step organic reactions. While specific synthetic pathways are not extensively detailed in the available literature, similar compounds often utilize methods such as:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are critical for optimizing yield and purity but are not explicitly provided in the sources.
The molecular structure of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-naphthoate can be represented using various structural formulas:
O=C1C=C(CSC2=NC=CC=N2)OC=C1OC(=O)C1=CC=C([N+](=O)[O-])C=C1
This notation indicates key functional groups and their connectivity within the molecule.
The chemical reactivity of this compound is largely determined by its functional groups:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
While specific mechanisms of action for this compound are not well-documented, compounds with similar structures often exhibit biological activities through:
Quantitative data on binding affinities or inhibition constants would be necessary for detailed mechanistic insights but are not provided in the available literature.
The compound exhibits low gastrointestinal absorption and is not considered a blood-brain barrier permeant, indicating limited central nervous system activity.
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4